molecular formula C30H26N3O6P3 B1179272 ribosomal protein L38 CAS No. 134012-70-7

ribosomal protein L38

Cat. No.: B1179272
CAS No.: 134012-70-7
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ribosomal protein L38, also known as this compound, is a useful research compound. Its molecular formula is C30H26N3O6P3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

134012-70-7

Molecular Formula

C30H26N3O6P3

Synonyms

ribosomal protein L38

Origin of Product

United States

Molecular Architecture and Structural Integration of Ribosomal Protein L38

Ribosomal protein L38 (RPL38) is a crucial constituent of the large 60S subunit of eukaryotic ribosomes, the complex molecular machines responsible for protein synthesis. wikipedia.orgontosight.ai Its structure and integration within the ribosome are essential for the proper functioning of the translational apparatus.

In humans, the gene encoding RPL38 is located on the long arm of chromosome 17 at position 17q25.1. wikipedia.org The gene comprises five exons and its open reading frame of 213 nucleotides directs the synthesis of a protein containing 70 amino acids. wikipedia.orguniprot.org The molecular mass of the human RPL38 protein is approximately 8.2 kilodaltons (kDa). genecards.org In rats, the homologous protein consists of 69 amino acids and has a molecular weight of about 8.08 kDa. sigmaaldrich.comnih.gov The primary structure of RPL38 is notably rich in lysine (B10760008) residues. genecards.org

Table 1: Molecular Characteristics of this compound

Species Gene Location Amino Acid Count Molecular Weight (Da)
Homo sapiens (Human) Chromosome 17q25.1 70 8218
Rattus norvegicus (Rat) Not specified 69 8081

The integration of RPL38 into the 60S ribosomal subunit is a critical step in ribosome biogenesis. It is located in the cytoplasm, where it forms a part of the cytosolic large ribosomal subunit. wikipedia.orguniprot.org Structural analyses have revealed that RPL38 is positioned in a specific region of the large subunit, where it interacts with ribosomal RNA (rRNA) to maintain the structural integrity of the ribosome. In humans, RPL38 interacts with the 28S rRNA, a major component of the 60S subunit. nih.gov The 28S rRNA in humans is a large molecule of 5070 nucleotides, and its interaction with ribosomal proteins like RPL38 is fundamental for its correct folding and function. nih.govrnacentral.org In yeast, the homologous protein interacts with both the 5.8S and 25S rRNA. yeastgenome.org These interactions are vital for the formation and stability of the peptidyl transferase center, the active site of the ribosome responsible for forming peptide bonds. ontosight.ai

Association of Ribosomal Protein L38 with Ancillary Ribosomal Factors and Chaperones

The assembly of ribosomal subunits is a highly complex and energetically demanding process that involves a multitude of ancillary factors and chaperones. These proteins ensure the correct folding, modification, and incorporation of ribosomal proteins into the nascent ribosome.

Due to their highly basic nature and unstructured regions, ribosomal proteins, including RPL38, are prone to aggregation and degradation if left unprotected in the cellular environment. nih.gov To prevent this, dedicated chaperone proteins bind to newly synthesized ribosomal proteins in the cytoplasm, protecting them and facilitating their transport into the nucleus, where ribosome assembly primarily occurs. nih.govyoutube.com While a specific, dedicated chaperone for RPL38 has not been definitively identified in all organisms, the general mechanism is well-established for other ribosomal proteins. For instance, in yeast, the ribosomal protein Rpl3 is chaperoned by Rrb1. This interaction is crucial for the stability and proper assembly of Rpl3 into the pre-ribosome.

The process of ribosome biogenesis begins in the nucleolus with the formation of a large precursor particle, the 90S pre-ribosome. wikipedia.orgmcw.edu RPL38 is predicted to be involved in this early stage of ribosome assembly. mcw.edu A host of ancillary ribosomal factors, which are not part of the mature ribosome, associate transiently with pre-ribosomal particles to facilitate the correct processing and folding of rRNA and the ordered assembly of ribosomal proteins. These factors include endo- and exonucleases for rRNA processing, RNA helicases to remodel RNA-protein complexes, and GTPases that act as molecular switches. The ordered association and dissociation of these factors are critical for the stepwise maturation of the ribosomal subunits.

The synthesis and assembly of ribosomal proteins are tightly regulated to match the rate of rRNA transcription. This coordination ensures that stoichiometric amounts of each component are available for ribosome production. The involvement of chaperones in this process is not only for protection but also for regulation. In some cases, the binding of a chaperone to a nascent ribosomal protein can influence the stability of the corresponding mRNA, creating a feedback loop to control protein levels. nih.gov This intricate network of interactions with ancillary factors and chaperones ensures the efficient and accurate assembly of functional ribosomes, a process to which RPL38 is an indispensable contributor.

Biosynthesis and Assembly Pathways of Ribosomal Protein L38

Transcriptional Regulation of Ribosomal Protein L38 Gene Expression

The expression of genes encoding ribosomal proteins (RPGs), including RPL38, is a tightly coordinated process to ensure the stoichiometric production of ribosomal components, a major energy expenditure for a growing cell. yeastgenome.org In eukaryotes, the transcription of RPGs is collectively regulated in response to growth signals and environmental stress, allowing cells to adjust ribosome numbers to meet physiological demands. nih.gov

In yeast, the coordinate regulation of most RPGs is achieved through a common set of transcription factors that bind to their promoter regions. yeastgenome.org Key activators include Rap1, Fhl1, and Ifh1, which associate with the majority of RPG promoters. yeastgenome.orgnih.gov Sfp1 is another crucial transcription factor that, along with Ifh1, is required for maximal expression in optimal conditions and for coordinated downregulation during stress. nih.gov While these specific mechanisms are well-studied in yeast, the principles of coordinated expression are conserved.

In humans, the RPL38 gene is located on the long arm of chromosome 17 at position 17q25.1. wikipedia.org Its promoter region contains binding sites for a multitude of transcription factors, reflecting a complex regulatory network. Analysis of the RPL38 promoter has identified potential binding sites for several key regulatory proteins.

Table 1: Predicted Transcription Factor Binding Sites in the Human RPL38 Gene Promoter

Transcription Factor Function Category
c-Myc Growth and proliferation
Max1 Dimerization partner for Myc
Elk-1 MAP kinase signaling pathway
GATA-2 Hematopoietic cell development
SP1 General transcription
KLF6 Cell proliferation and differentiation

This table is generated based on data from the GeneCards database and represents a selection of predicted transcription factor binding sites. genecards.org

These factors, among many others, integrate various cellular signals to control the rate of RPL38 transcription, ensuring its production is aligned with the cell's demand for new ribosomes. genecards.orgkhanacademy.org

Post-Transcriptional Processing and Maturation of this compound Messenger RNA

Following transcription by RNA polymerase II, the primary transcript of the RPL38 gene, or pre-mRNA, undergoes several processing steps to become a mature messenger RNA (mRNA) molecule ready for translation. khanacademy.org This processing is crucial for the stability, transport, and efficient translation of the mRNA. khanacademy.org

The key post-transcriptional modifications include:

5' Capping: A specialized 7-methylguanosine (B147621) cap is added to the 5' end of the pre-mRNA. This cap is essential for protecting the mRNA from degradation by exonucleases and is recognized by the ribosome to initiate translation. khanacademy.org

3' Polyadenylation: A tail of multiple adenosine (B11128) monophosphates (a poly-A tail) is added to the 3' end. This tail enhances mRNA stability and plays a role in its export from the nucleus to the cytoplasm. khanacademy.org

RNA Splicing: The human RPL38 gene consists of five exons separated by introns. wikipedia.org During splicing, the non-coding introns are precisely removed from the pre-mRNA by a large RNA-protein complex called the spliceosome. wikipedia.orgyoutube.com The remaining exons are then ligated together to form a continuous protein-coding sequence. wikipedia.org This process is vital, as introns must be removed for the mRNA to encode the correct amino acid sequence. khanacademy.org

Interestingly, alternative splice variants for RPL38 have been identified. wikipedia.orgnih.gov However, these variants have been reported to encode the same 70-amino acid protein, suggesting a potential layer of regulatory control whose functional significance is not yet fully understood. wikipedia.orgnih.gov

Cytoplasmic Synthesis and Import Mechanisms of Nascent this compound

After the mature RPL38 mRNA is exported from the nucleus, it is translated into protein by ribosomes in the cytoplasm. yeastgenome.org The newly synthesized RPL38 protein must then be efficiently imported back into the nucleus, and specifically to the nucleolus, which is the primary site of ribosome assembly. yeastgenome.orgnih.gov

This process presents a challenge, as ribosomal proteins like RPL38 are often highly basic and contain unstructured regions, making them prone to aggregation and misfolding if left unprotected in the cytoplasm. nih.gov To ensure their safe transit, the cell employs a system of chaperones and nuclear import receptors.

Dedicated Chaperones: Many ribosomal proteins are protected by dedicated chaperones immediately upon or even during their synthesis on the ribosome (co-translationally). elifesciences.orgnih.gov These chaperones shield the nascent ribosomal proteins, prevent their aggregation, and guide them towards the nuclear import machinery. nih.gov While specific chaperones for other ribosomal proteins (e.g., Rrb1 for Rpl3 and Acl4 for Rpl4) have been identified, the dedicated chaperone for RPL38 has not yet been explicitly characterized. nih.gov

Nuclear Import: The import of ribosomal proteins into the nucleus is an active process mediated by nuclear import receptors known as karyopherins (or importins). nih.govscispace.com These receptors recognize specific nuclear localization signals (NLSs) within the ribosomal protein cargo. scispace.com In yeast, the karyopherin Kap123p has been identified as mediating a major import pathway for ribosomal proteins. nih.gov The import process is also regulated by signaling pathways; for instance, the mTOR kinase, which is a central regulator of cell growth, has been shown to associate with the nuclear pore complex and regulate the nuclear import of ribosomal proteins. oncotarget.com Once inside the nucleus, the interaction with Ran-GTP causes the release of the ribosomal protein from its import receptor, making it available for ribosome assembly. scispace.com

Hierarchical Integration of this compound into Pre-Ribosomal Particles

The assembly of the large ribosomal subunit is a sequential and highly ordered process that begins in the nucleolus. RPL38 is incorporated into nascent ribosomal particles at specific stages of this maturation pathway.

Ribosome biogenesis initiates with the transcription of a large precursor ribosomal RNA (pre-rRNA), which in mammals is the 47S pre-rRNA. mdpi.com This transcript serves as a scaffold for the assembly of numerous ribosomal proteins and assembly factors, forming a large initial precursor particle known as the 90S pre-ribosome or SSU-processome. nih.govembopress.org The 90S particle is subsequently cleaved to separate the maturation pathways of the small (40S) and large (60S) subunits. nih.govembopress.org

RPL38 is known to be involved in the assembly of the 90S pre-ribosome, indicating that its association with the nascent ribosome occurs at a very early stage. wikipedia.org Following the cleavage of the initial transcript, RPL38 remains associated with the pre-60S particles, which undergo further processing and maturation exclusively within the nucleolus before being transported to the nucleoplasm. nih.govembopress.org These early nucleolar pre-60S particles contain a complex mixture of ribosomal proteins, precursor rRNAs (such as 27S pre-rRNA), and about 50 non-ribosomal assembly factors that guide the folding and processing of the particle. nih.gov

The assembly of ribosomal proteins onto the pre-rRNA scaffold is hierarchical. nih.gov The binding of certain proteins is a prerequisite for the subsequent association of others, and this process is tightly coupled with the folding and processing of the rRNA. mdpi.com

Cryo-electron microscopy studies of nucleolar pre-60S particles have provided insights into their architecture, revealing an open structure where rRNA domains are held in place by numerous assembly factors. nih.gov RPL38 is associated with domain III of the 25S rRNA (in yeast). It has been suggested that RPL38, along with other proteins binding to this domain, may associate with the flexible domain III rRNA before it undergoes significant remodeling and compacts onto the core of the pre-ribosomal particle. This indicates that RPL38 is an early-binding protein that helps to establish the initial structure of a key rRNA domain within the large subunit.

As the pre-60S particle matures, it undergoes major compositional and conformational changes, transiting from the nucleolus to the nucleoplasm and eventually to the cytoplasm. nih.govembopress.org During this journey, many of the initial assembly factors are removed, and new ones are transiently added to facilitate later steps. RPL38, having been incorporated early, remains a stable component throughout this maturation process, ultimately becoming part of the mature, translationally competent 60S subunit in the cytoplasm. wikipedia.orgcreative-biogene.com

Table 2: Summary of the Biosynthesis and Assembly Pathway of RPL38

Stage Cellular Location Key Events Associated Molecules
Transcription Nucleus Gene transcription by RNA polymerase II. RPL38 gene, Transcription factors (e.g., c-Myc, SP1).
mRNA Processing Nucleus 5' capping, 3' polyadenylation, splicing of 5 exons. pre-mRNA, Spliceosome.
Translation Cytoplasm Synthesis of RPL38 protein by ribosomes. mature mRNA, Ribosomes.
Nuclear Import Cytoplasm -> Nucleus Chaperone-assisted transport through the nuclear pore complex. Karyopherins (Importins), Ran-GTP.
Early Assembly Nucleolus Incorporation into the 90S pre-ribosome. 47S pre-rRNA, other ribosomal proteins, assembly factors.
LSU Maturation Nucleolus -> Nucleoplasm Association with domain III of pre-rRNA in pre-60S particles. Pre-60S particles, 27S pre-rRNA.

| Final Integration | Cytoplasm | Becomes part of the mature, functional 60S ribosomal subunit. | 60S subunit. |

Functional Contributions of Ribosomal Protein L38 to Ribosome Biogenesis and Translational Control

Ribosomal Protein L38's Role in Ribosomal Subunit Stability and Structural Integrity

The structural integrity of the ribosome is paramount for its function in protein synthesis. Any disruption in the assembly or stability of the ribosomal subunits can lead to impaired translation and cellular dysfunction. RPL38, as a structural constituent of the ribosome, contributes to the maintenance of the correct three-dimensional structure of the 60S subunit, which is necessary for its association with the 40S subunit to form the translationally competent 80S ribosome wikipedia.orggenecards.org.

Contribution of this compound to Ribosome Assembly Fidelity and Quality Control

The biogenesis of ribosomes is a highly complex and energy-intensive process that is tightly regulated and monitored by sophisticated quality control mechanisms. These surveillance pathways ensure that only correctly assembled and functional ribosomal subunits are integrated into the translating pool of ribosomes. A deficiency in individual ribosomal proteins can lead to an imbalance in the stability and accumulation of ribosomal subunits, triggering cellular stress responses nih.gov.

While direct evidence detailing the specific role of RPL38 in ribosome assembly fidelity is an area of ongoing research, it is understood that the coordinated synthesis and incorporation of all ribosomal proteins are critical. The cell employs checkpoints to monitor ribosome biogenesis, and pathways such as the RP-MDM2-p53 pathway can be activated in response to ribosomal stress, highlighting the importance of proper assembly nih.gov. The correct integration of each ribosomal protein, including RPL38, is therefore implicitly monitored by these quality control systems to ensure the production of functional ribosomes.

This compound's Specificity in Messenger RNA (mRNA) Translation

One of the most significant discoveries regarding RPL38 is its role in conferring specificity to mRNA translation. Historically viewed as a passive scaffold for protein synthesis, the ribosome is now understood to be a dynamic regulator of gene expression, with specific ribosomal proteins capable of influencing the translation of select mRNAs.

The initiation of translation is a critical regulatory step, culminating in the formation of the 80S initiation complex, which consists of the 40S and 60S subunits, mRNA, and the initiator tRNA. Research has demonstrated that RPL38 plays a direct role in facilitating the formation of the 80S complex on a specific subset of mRNAs nih.gov. In the absence of functional RPL38, the assembly of the 80S ribosome on these target mRNAs is significantly impaired, leading to reduced translation nih.gov. This suggests that RPL38 is not merely a structural component but an active participant in the selective initiation of translation.

A prime example of RPL38's specialized function is its critical role in the translation of Hox (Homeobox) mRNAs. Hox genes are a family of transcription factors that are essential for proper embryonic development and patterning. Studies in mice have shown that mutations in the Rpl38 gene lead to tissue-specific developmental defects, such as homeotic transformations of the axial skeleton nih.govresearchgate.net. These defects are not due to altered transcription of Hox genes but rather to a specific failure in their translation nih.gov. This indicates that RPL38 is a key factor in a specialized ribosome-mediated mechanism for the translational control of this critical class of developmental regulators nih.govresearchgate.net.

Translational Regulation of Hox mRNAs by RPL38
Hox GeneRPL38 DependencyDevelopmental Process
HoxA9DependentSkeletal Development
Other Hox GenesSelectively DependentAxial Patterning
Impact of RPL38 Mutation on Translation
Translational AspectEffect of RPL38 Mutation
Global Protein SynthesisNo significant change
Translation of specific Hox mRNAsSignificantly reduced

Influence of this compound on Translational Elongation and Termination Processes

The elongation and termination phases of translation are also highly regulated processes that ensure the fidelity and efficiency of protein synthesis. During elongation, the ribosome moves along the mRNA, decoding codons and catalyzing peptide bond formation. Termination occurs when the ribosome encounters a stop codon, leading to the release of the completed polypeptide chain.

While the primary recognized role of RPL38 is in translational initiation, its position within the large ribosomal subunit suggests a potential influence on the later stages of translation. Gene Ontology annotations for RPL38 include "Peptide chain elongation," indicating a possible, though less characterized, role in this process genecards.org. The dynamic interactions between the ribosome, tRNAs, and various elongation and release factors are critical for the speed and accuracy of translation nih.govelifesciences.org. Mutations in ribosomal proteins have been shown to alter translational fidelity, including the accuracy of codon recognition and the efficiency of termination researchgate.net. Although direct experimental evidence specifically detailing the influence of RPL38 on translational elongation and termination is still emerging, its structural presence in the ribosome suggests that it could contribute to the conformational changes and interactions necessary for these processes.

Post Translational Modifications of Ribosomal Protein L38 and Their Functional Implications

Identification and Characterization of Ribosomal Protein L38 Modifications

High-throughput proteomic studies and curated databases have identified several types of post-translational modifications on specific amino acid residues of human and rat RPL38. These modifications include phosphorylation, acetylation, ubiquitination, and methylation, indicating that RPL38 is subject to a complex array of regulatory signals.

Phosphorylation: Phosphorylation, the addition of a phosphate (B84403) group, is a common PTM that regulates protein function. For human RPL38, multiple phosphorylation sites have been identified through mass spectrometry-based proteomic analyses.

Acetylation: Acetylation involves the addition of an acetyl group, typically to a lysine (B10760008) residue. This modification has been identified on several lysine residues in both human and rat RPL38.

Ubiquitination: Ubiquitination is the process of attaching a small protein called ubiquitin to a substrate protein. This can signal for protein degradation or have non-degradative regulatory roles. A significant number of ubiquitination sites have been documented for human RPL38. genecards.org

Methylation: Methylation, the addition of a methyl group, has also been observed on RPL38.

The following interactive table summarizes the currently identified post-translational modification sites on human and rat this compound, as documented in scientific literature and aggregated in databases such as PhosphoSitePlus and iPTMnet. nih.govnih.gov

Interactive Data Table: Identified Post-Translational Modification Sites on RPL38

Modification TypeSpeciesAmino Acid ResiduePosition
PhosphorylationHumanThreonine14
PhosphorylationHumanSerine39
PhosphorylationHumanTyrosine41
PhosphorylationHumanTyrosine43
PhosphorylationHumanThreonine44
PhosphorylationHumanSerine59
AcetylationHumanLysine4
AcetylationHumanLysine9
AcetylationHumanLysine33
AcetylationHumanLysine67
AcetylationRatLysine4
AcetylationRatLysine9
AcetylationRatLysine33
AcetylationRatLysine67
UbiquitinationHumanLysine4
UbiquitinationHumanLysine9
UbiquitinationHumanLysine50
UbiquitinationHumanLysine52
UbiquitinationHumanLysine55
UbiquitinationHumanLysine57
UbiquitinationHumanLysine67
MethylationHumanArginine16

Enzymes and Pathways Mediating this compound Modifications

While specific modification sites on RPL38 have been identified, the corresponding enzymes—such as kinases, acetyltransferases, ubiquitin ligases, and methyltransferases—that directly target RPL38 have not yet been experimentally characterized in the scientific literature. Research on the post-translational modification of ribosomal proteins is an active field, but the specific pathways and enzymatic machinery responsible for modifying RPL38 remain to be elucidated.

Functional Consequences of this compound Post-Translational Modifications on Ribosome Assembly and Function

The functional impact of the specific post-translational modifications identified on RPL38 has not been detailed in published research. Studies have highlighted the critical role of RPL38's presence for the proper translation of a subset of Hox mRNAs, which is essential for correct axial skeletal patterning in vertebrates. nih.govdntb.gov.ua A deficiency in RPL38 leads to specific defects in the formation of the 80S initiation complex on these target mRNAs without affecting global protein synthesis. nih.gov However, it is not yet known how the phosphorylation, ubiquitination, acetylation, or methylation of RPL38 might regulate this specialized function or its general role in ribosome assembly and activity. The potential for these modifications to modulate the ribosome's translational specificity is an area for future investigation. nih.gov

Dynamic Regulation of this compound Modifications in Response to Cellular Cues

Information regarding the dynamic regulation of RPL38 modifications in response to specific cellular signals, such as cell cycle progression, cellular stress, or developmental cues, is not currently available in the scientific literature. While it is well-established that the PTMs of proteins are dynamically regulated to control cellular processes, the specific conditions under which RPL38 is modified and how these modifications are integrated with cellular signaling pathways have not been determined. nih.govresearchgate.net

Evolutionary Conservation and Divergence of Ribosomal Protein L38

Comparative Genomic and Proteomic Analysis of Ribosomal Protein L38 Across Domains of Life

The protein composition of the ribosome has undergone significant evolution, leading to variations across the three primary domains of life: Bacteria, Archaea, and Eukarya. While a core set of 34 ribosomal protein families are represented in all three domains, highlighting their ancient origin and fundamental role, many others are domain-specific. nih.govnih.gov this compound (RPL38), also known as eL38 in the universal nomenclature, belongs to the L38E family of ribosomal proteins. wikipedia.orgcreative-biogene.com This family is a component of the large ribosomal subunit (50S in prokaryotes, 60S in eukaryotes). wikipedia.orgcreative-biogene.comproteopedia.orggenecards.org

Genomic and proteomic analyses reveal that RPL38 is conserved in Eukarya and Archaea but is generally absent in Bacteria, indicating a specialization that occurred early in evolution along the lineage leading to Archaea and Eukaryotes. nih.gov This distribution is part of a broader trend of protein enrichment in the ribosome, from 57 distinct r-protein families in Bacteria to 68 in Archaea and 78 in Eukarya. nih.gov The archaeal ribosome, in terms of its protein count, often appears as a smaller version of the eukaryotic one. nih.govnih.gov

While homologous ribosomal proteins share a conserved core, they exhibit highly diversified structures and carry many appended segments specific to each domain of life. melnikovlab.com These variations contribute to the functional specialization of ribosomes in different organisms. melnikovlab.com

DomainPresence of L38 HomologTypical Ribosomal SubunitApproximate Number of r-protein Families
BacteriaAbsent30S / 50S~57
ArchaeaPresent30S / 50S~68
EukaryaPresent40S / 60S~78

Conservation of this compound Binding Sites and Structural Motifs

As a component of the large ribosomal subunit, RPL38's primary function is structural, contributing to the assembly, stability, and function of the ribosome. wikipedia.orggenecards.org Its binding site is on the 60S subunit in eukaryotes, where it interacts with ribosomal RNA (rRNA) and potentially other ribosomal proteins. wikipedia.orgproteopedia.org The ability to bind RNA is a key conserved molecular function of RPL38. wikipedia.orggenecards.org

Species-Specific Variations in this compound Sequence and Associated Functional Adaptations

Despite the conservation of its core function, the sequence of RPL38 exhibits species-specific variations that are linked to distinct functional adaptations and developmental roles. Studies in model organisms have revealed that mutations in the Rpl38 gene can lead to highly specific, tissue-dependent phenotypes, a phenomenon known as ribosomal protein haploinsufficiency.

In mice, a heterozygous deletion of the Rpl38 locus results in the "Tail-short" (Ts) mutant phenotype. wikipedia.org These mice exhibit a range of developmental abnormalities, including skeletal malformations, particularly affecting the axial skeleton, and anemia. wikipedia.orgnih.gov Homozygous mutations are lethal during early embryonic development. wikipedia.org Furthermore, surviving heterozygous mice develop conductive hearing loss due to ectopic ossification and chronic otitis media. wikipedia.orgnih.gov This suggests a specialized role for RPL38 in skeletal and middle ear development. wikipedia.orgnih.gov

Similarly, in Drosophila melanogaster, loss-of-function alleles of Rpl38 are lethal in homozygotes, while heterozygotes display protracted growth and shortened bristles. wikipedia.org These findings underscore that even a 50% reduction in RPL38 dosage can have significant and specific impacts on development, indicating that certain tissues are exquisitely sensitive to the levels of this particular ribosomal protein. wikipedia.org This tissue-specificity suggests that RPL38 may be involved in modulating the translation of specific subsets of mRNAs required for particular developmental pathways. nih.gov

OrganismMutation TypeAssociated Phenotype
Mus musculus (Mouse)Heterozygous Deletion (Ts mutant)Skeletal malformations, anemia, shortened tail, conductive hearing loss. wikipedia.orgnih.gov
Mus musculus (Mouse)Homozygous DeletionEmbryonic lethal. wikipedia.org
Drosophila melanogasterHeterozygous Loss-of-functionProtracted growth, shortened bristles. wikipedia.org
Drosophila melanogasterHomozygous Loss-of-functionEmbryonic lethal. wikipedia.org

Evolutionary Pressures Shaping this compound Essentiality and Redundancy

The essentiality of RPL38 is demonstrated by the embryonic lethality of homozygous null mutations in both mice and Drosophila. wikipedia.org This indicates that RPL38 performs a critical, non-redundant function for organismal survival. The strong evolutionary pressure to maintain this protein is evident from its conservation throughout eukaryotes.

The phenomenon of haploinsufficiency, where having only one functional copy of the gene leads to developmental defects, further highlights its essentiality. wikipedia.org This implies that the dosage of RPL38 is tightly regulated and that a full complement is necessary for certain developmental processes, such as skeletal patterning and ear morphogenesis in mammals. wikipedia.orgnih.gov This dosage-sensitivity suggests that RPL38 is a rate-limiting component in the assembly of functional ribosomes required by specific cell types during development. The evolution of these specialized, or "extraribosomal," functions places additional selective pressure on maintaining the gene.

In terms of redundancy, while many organisms have multiple gene copies for ribosomal proteins, these are often processed pseudogenes in the case of RPL38 in humans, which are non-functional copies of the gene. wikipedia.orgcreative-biogene.comgenecards.org The severe phenotypes of heterozygous mutants suggest that there are no other ribosomal proteins that can fully compensate for a reduction in RPL38 levels, reinforcing its non-redundant role in the context of specific developmental programs. wikipedia.org While some ribosomal proteins can be lost in certain lineages, particularly in intracellular pathogens undergoing reductive evolution, RPL38 has been maintained as an essential component in complex multicellular organisms. nih.govnih.gov

Regulatory Mechanisms Governing Ribosomal Protein L38 Expression and Function

Transcriptional and Post-Transcriptional Control of Ribosomal Protein L38 Abundance

The expression of ribosomal protein genes is a highly coordinated process to ensure the stoichiometric availability of all components required for ribosome biogenesis. The transcriptional regulation of the RPL38 gene is part of this broader program, which is responsive to nutritional cues and various signal transduction pathways. yeastgenome.org In mammals, the transcription of ribosomal protein genes is not typically the primary point of regulation in response to stimuli; instead, post-transcriptional mechanisms play a more significant role. uni.lu However, the promoter region of the RPL38 gene contains binding sites for several transcription factors, including c-Myc, which is a key regulator of cell growth and proliferation. genecards.org This suggests a direct link between oncogenic signaling and the transcriptional output of RPL38.

Post-transcriptional regulation is emerging as a critical layer of control for fine-tuning the expression of individual ribosomal protein genes, allowing for functional specialization and diversity. nih.gov This can be achieved through variations in pre-mRNA splicing efficiency and mRNA stability. nih.gov For the human RPL38 gene, alternative splice variants have been identified, although they encode the same protein. wikipedia.org This suggests that the regulation might occur at the level of splicing efficiency or mRNA stability, influencing the final protein abundance. Knockdown of RPL38 mRNA has been shown to cause a significant reorganization of genomic transcription, indicating a feedback mechanism where RPL38 levels can influence the expression of other genes involved in ribosome biogenesis.

Interplay of this compound with Signal Transduction Pathways (e.g., mTOR signaling)

This compound is intricately linked with key signal transduction pathways that govern cell growth, proliferation, and metabolism. A central player in this network is the mTOR (mammalian target of rapamycin) signaling pathway, a master regulator of protein synthesis. nih.govbohrium.com The mTORC1 complex, in particular, promotes multiple aspects of ribosome biogenesis, including the synthesis of ribosomal proteins. uni.lunih.gov Inhibition of mTORC1 has been shown to decrease the transcript levels of several ribosomal protein genes, including RPL38, in human trophoblast cells. nih.gov

Furthermore, RPL38 has been implicated in the context of oncogenic signaling. For instance, in mouse models of Eμ-Myc-driven lymphoma, haploinsufficiency of Rpl38 (having only one functional copy of the gene) significantly reduces the rate of lymphomagenesis. mdpi.comnih.govnih.gov This suggests that the high rate of protein synthesis required for tumor growth is dependent on a full complement of ribosomal proteins, including RPL38. mdpi.com The genetic background of Rpl38 haploinsufficiency can reestablish normal levels of protein synthesis, highlighting the importance of ribosome biogenesis and mTORC1 signaling in the cancer phenotype. nih.gov This interplay underscores the role of RPL38 as a critical downstream effector of signaling pathways that drive cellular growth and its potential as a limiting factor in pathological conditions like cancer.

PathwayInteracting Component/EffectResearch Finding
mTOR Signaling mTORC1Inhibition of mTORC1 leads to decreased expression of genes encoding ribosomal proteins, including RPL38. nih.gov
c-Myc Signaling c-MycHaplodeficiency of RPL38 impedes the oncogenic activity of c-MYC, reducing the rate of lymphomagenesis in mouse models. mdpi.comnih.govnih.gov
PI3K-AKT-mTOR Pathway Upstream RegulatorThe PI3K-AKT-mTOR signaling pathway is a key regulator of ribosome biogenesis, and its deregulation is common in cancer. nih.gov

This compound in Ribosomal Stress Response and Cellular Homeostasis Pathways

Cells possess sophisticated surveillance mechanisms to monitor the integrity of ribosome biogenesis. When this process is perturbed, a state known as ribosomal stress (or nucleolar stress) ensues, triggering a cascade of events to restore cellular homeostasis or, if the damage is severe, induce cell cycle arrest or apoptosis. mdpi.comresearchgate.net this compound plays a role in these surveillance pathways, contributing to the maintenance of cellular equilibrium.

This compound Interaction with Cellular Surveillance Systems (e.g., p53 pathway activation)

A primary cellular surveillance system activated by ribosomal stress is the p53 pathway. The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. youtube.com Under normal conditions, p53 levels are kept low by the E3 ubiquitin ligase MDM2, which targets p53 for degradation. nih.gov

During ribosomal stress, free ribosomal proteins, including potentially RPL38, can bind to MDM2 and inhibit its E3 ligase activity. nih.govnih.gov This leads to the stabilization and activation of p53, which can then halt the cell cycle to allow for repair or initiate apoptosis. nih.gov The interaction of ribosomal proteins with MDM2 is a key mechanism linking ribosome biogenesis to tumor suppression. nih.gov The finding that Rpl38 haploinsufficiency can impede c-Myc-driven tumorigenesis provides genetic evidence for the involvement of RPL38 in this surveillance network. mdpi.comnih.gov It is hypothesized that the reduced levels of RPL38 may cause a mild ribosomal stress, leading to p53 activation and subsequent inhibition of tumor growth. nih.gov

Cellular ProcessRole of RPL38Key Interacting Partner
Ribosomal Stress Response Participates in the cellular response to perturbed ribosome biogenesis.MDM2
Cellular Homeostasis Essential for maintaining tissue-specific homeostasis, particularly in skeletal development. nih.govHox mRNAs
p53 Pathway Activation Implicated in the activation of p53 through the inhibition of MDM2. nih.govnih.govMDM2

Influence of this compound Pseudogenes on Gene Expression Regulation

The human genome contains numerous processed pseudogenes of ribosomal proteins, which are non-functional copies of genes that arise through retrotransposition. wikipedia.org For RPL38, multiple processed pseudogenes are dispersed throughout the genome. wikipedia.orgcreative-biogene.com While historically considered "junk DNA," there is growing evidence that pseudogenes can have regulatory roles in gene expression.

A particularly intriguing finding is the presence of an RPL38 processed pseudogene within the promoter region of the gene for the type 1 angiotensin II receptor. wikipedia.orgcreative-biogene.comnih.gov The angiotensin II receptor is a key component of the renin-angiotensin system, which regulates blood pressure and cardiovascular homeostasis. The location of this pseudogene strongly suggests a potential regulatory function, possibly by influencing the transcription of the angiotensin II receptor gene. This particular RPL38 pseudogene is noted to be unusual as it lacks the poly(A) tail and the entire 5'-UTR of the original mRNA, which were likely deleted during its formation. nih.gov The precise mechanism by which this pseudogene may exert its regulatory influence is an area for further investigation.

Advanced Methodologies for Investigating Ribosomal Protein L38

High-Resolution Structural Determination Techniques (e.g., Cryo-Electron Microscopy, X-ray Crystallography)

The precise three-dimensional organization of the ribosome is fundamental to its function. High-resolution structural techniques have been pivotal in mapping the location and environment of individual ribosomal proteins, including RPL38.

Cryo-Electron Microscopy (Cryo-EM): This technique has revolutionized structural biology, allowing for the visualization of large macromolecular complexes like the ribosome in their near-native state. nih.govnih.govgenecards.orgnih.gov Cryo-EM studies of the eukaryotic 80S ribosome have successfully resolved the structure of the large 60S subunit, pinpointing the location of RPL38. nih.gov These studies reveal that RPL38 is situated on the surface of the 60S subunit. receptor.ai Its position is notably distant from the core functional centers of the ribosome, such as the peptidyl transferase center and the decoding site. receptor.ai This peripheral location suggests a role in modulating ribosomal function rather than direct participation in the catalytic activities of protein synthesis. Recent cryo-EM analyses have further localized RPL38 near a highly dynamic region of ribosomal RNA (rRNA) known as expansion segment 27 (ES27), a feature unique to eukaryotes. nih.gov

X-ray Crystallography: Prior to the widespread adoption of cryo-EM, X-ray crystallography was the primary method for obtaining high-resolution structures of the ribosome. In 2011, the crystal structure of the 80S ribosome from Saccharomyces cerevisiae (yeast) was determined at a resolution of 3.0 Å. nih.govnih.govmdpi.com This landmark achievement provided an atomic-level view of the eukaryotic ribosome, confirming the positions of all ribosomal proteins, including the yeast homolog of RPL38. nih.govnih.govmdpi.com These crystallographic studies corroborated the peripheral location of RPL38 on the large subunit and provided a detailed framework of its interactions with surrounding rRNA and other ribosomal proteins. nih.govnih.govmdpi.com

The table below summarizes key structural studies that have contributed to our understanding of RPL38's position within the ribosome.

Technique Organism Resolution Key Findings for RPL38
Cryo-Electron MicroscopyEukaryotes~3.7 ÅLocalized on the surface of the 60S subunit, near the dynamic rRNA expansion segment 27 (ES27). nih.govnih.govnih.gov
X-ray CrystallographySaccharomyces cerevisiae3.0 ÅProvided an atomic model of the 80S ribosome, confirming the peripheral location of the L38 homolog on the large subunit. nih.govnih.govmdpi.com

Biochemical and Biophysical Approaches for Ribosomal Protein L38 Interaction and Dynamics Studies

Understanding the dynamic interactions of RPL38 within the ribosomal complex is crucial for deciphering its function. Various biochemical and biophysical methods are employed to study these interactions.

Cross-linking Mass Spectrometry (XL-MS): This powerful biochemical technique is used to identify protein-protein and protein-RNA interactions in close proximity within large complexes. In XL-MS, reagents are used to covalently link interacting molecules, which are then digested and analyzed by mass spectrometry to identify the cross-linked components. This approach can provide distance constraints and map the interaction network of ribosomal proteins, including RPL38, with its neighboring proteins and rRNA within the 60S subunit.

Sucrose (B13894) Gradient Fractionation: A fundamental biochemical technique used to separate ribosomal components based on their size and density. Cellular lysates are centrifuged through a sucrose gradient, which separates polysomes (mRNAs with multiple ribosomes), monosomes (single ribosomes), and free ribosomal subunits (40S and 60S). Analysis of the protein content in these fractions can reveal whether RPL38 is exclusively associated with assembled ribosomes or if a non-ribosomal pool exists. Studies have shown that RPL38 is predominantly found in the 60S and polysome fractions, indicating its stable incorporation into the ribosome. researchgate.net

Fluorescence Anisotropy: This biophysical technique can be used to study the rotational dynamics of molecules. wikipedia.orgnih.govyeastgenome.orgbiorxiv.org By labeling a ribosomal protein with a fluorescent probe, changes in fluorescence anisotropy can provide information about its mobility and interactions within the larger ribosomal complex. While specific studies focusing solely on RPL38 using this method are not widely reported, it represents a valuable approach for investigating the dynamics of ribosomal proteins in real-time. wikipedia.orgnih.govyeastgenome.orgbiorxiv.org

Genetic Manipulation and Functional Perturbation Models (e.g., Gene Knockdown, Mutagenesis in Model Organisms)

Altering the expression or sequence of the RPL38 gene in model organisms has been a cornerstone for understanding its biological function.

Gene Knockdown: The use of small interfering RNAs (siRNAs) to reduce the expression of RPL38 in cultured human cells, such as HEK293, has been a key experimental strategy. receptor.ai This approach allows for the controlled depletion of RPL38, enabling researchers to study the cellular consequences, including effects on global transcription and translation. receptor.ainih.gov Studies have shown that a significant reduction in RPL38 levels leads to substantial changes in the expression of a large number of genes at both the transcriptional and translational levels. receptor.ainih.gov

Mutagenesis in Model Organisms:

Mouse Models: The "Tail-short" (Ts) mouse mutant, which arose from a spontaneous deletion of the Rpl38 locus, has been an invaluable model. researchgate.netresearchgate.netproteomicsdb.org Heterozygous (Ts/+) mice exhibit specific developmental defects, including skeletal abnormalities and homeotic transformations of the axial skeleton, without a general impairment of protein synthesis. researchgate.netresearchgate.netproteomicsdb.org This model was critical in demonstrating the specialized role of RPL38 in regulating the translation of a subset of Hox mRNAs, which are essential for body plan development. researchgate.net

Drosophila melanogaster: Genetic studies in the fruit fly have also provided insights into RPL38 function. Mutations in the Drosophila Rpl38 gene result in classic "Minute" phenotypes, characterized by delayed development and small bristles, which are typical for mutations in ribosomal protein genes. biorxiv.orgmdpi.com These models have been instrumental in studying the role of ribosomal proteins in growth control. biorxiv.orgmdpi.com

CRISPR/Cas9-mediated Gene Editing: Modern gene-editing technologies like CRISPR/Cas9 offer the ability to precisely create knockouts or introduce specific mutations in the RPL38 gene in various cell lines and organisms. This allows for the creation of isogenic cell lines that differ only in the presence or absence of functional RPL38, providing a clean system to dissect its functions.

The following table summarizes key findings from genetic manipulation studies of RPL38.

Model System Method of Perturbation Key Phenotypes/Findings
Human HEK293 cellssiRNA-mediated knockdownSignificant changes in the translational efficiency of approximately 150 genes; reorganization of genomic transcription affecting nearly 1500 genes. nih.govreceptor.ainih.gov
Mouse (Mus musculus)Spontaneous deletion (Tail-short mutant)Skeletal patterning defects, homeotic transformations of the axial skeleton, and perturbed translation of a subset of Hox mRNAs. nih.govresearchgate.netresearchgate.netproteomicsdb.org
Fruit fly (Drosophila melanogaster)Point mutations"Minute" phenotype with delayed development and small bristles. biorxiv.orgmdpi.com

Ribosome Profiling and Polysome Analysis for Translational Control Investigations

To understand how RPL38 influences protein synthesis, techniques that measure translation on a global scale are employed.

Ribosome Profiling (Ribo-seq): This high-throughput sequencing technique provides a "snapshot" of all the ribosome positions on mRNA in a cell at a specific moment. ucsd.edumdpi.com By sequencing the small fragments of mRNA that are protected by the ribosome from nuclease digestion, Ribo-seq can map the exact locations of translating ribosomes with high resolution. ucsd.edumdpi.com This method has been applied to RPL38-knockdown HEK293 cells, revealing that the depletion of RPL38 leads to significant changes in the translational efficiency of a specific set of about 150 genes. receptor.ai Notably, genes with reduced translational efficiency were often involved in transcriptional regulation, including the activation of Hox genes, while those with enhanced translation were associated with basic metabolic processes. receptor.ai

Proteomic and Mass Spectrometry-Based Analysis of this compound Modifications

Post-translational modifications (PTMs) of ribosomal proteins can add another layer of regulatory complexity to the ribosome's function. Mass spectrometry-based proteomics is the primary tool for identifying and quantifying these modifications.

While extensive research has been conducted on the PTMs of many ribosomal proteins, specific modifications of RPL38 are not as well-characterized. In a study analyzing the PTMs of human large ribosomal subunit proteins, the mass of RPL38 was found to be in accordance with the SwissProt database, suggesting a lack of major modifications under the conditions studied. However, large-scale proteomic analyses cataloged in databases like UniProt suggest the potential for modifications such as acetylation and ubiquitination on mouse RPL38, though these have not been functionally validated. The investigation of RPL38 PTMs remains an area for future research to explore potential regulatory mechanisms.

Molecular and Cellular Consequences of Ribosomal Protein L38 Dysregulation

Ribosomal Protein L38's Role in Developmental Aberrations (e.g., skeletal patterning defects in mice)

The regulatory role of RPL38 in translation has profound consequences for embryonic development, as evidenced by the striking developmental aberrations observed in organisms with RPL38 deficiency. The "Tail-short" (Ts) mouse mutant, which harbors a deletion in the Rpl38 gene, serves as a key model for understanding these effects. wikipedia.org Heterozygous Ts/+ mice exhibit a range of developmental abnormalities, most notably severe skeletal patterning defects. wikipedia.orgnih.govplos.org

These skeletal malformations include homeotic transformations, where one skeletal element is transformed into the likeness of another. nih.govnih.gov For example, vertebrae in one region of the spine may adopt the characteristics of vertebrae from an adjacent region. nih.gov This points to a disruption in the precise spatial and temporal control of gene expression that governs the establishment of the mammalian body plan. The skeletal phenotypes in Ts/+ mice are not a result of a general growth defect but rather a specific disruption of patterning processes. nih.gov

Beyond the axial skeleton, RPL38 deficiency in mice has been associated with other developmental defects, including craniofacial abnormalities and defects in the eye. nih.gov In other model organisms, such as Drosophila melanogaster, loss-of-function alleles of Rpl38 result in embryonic lethality in homozygotes and delayed growth and bristle defects in heterozygotes. wikipedia.org In zebrafish, knockdown of rpl38 also leads to developmental defects. plos.org These findings across different species underscore the conserved and critical role of RPL38 in normal development.

Molecular Mechanisms Underlying Tissue-Specific Phenotypes Associated with this compound Deficiency

The tissue-specific nature of the developmental defects arising from RPL38 deficiency is a fascinating aspect of its biology. While RPL38 is a component of the ribosome in all cells, its absence does not lead to a uniform developmental failure. Instead, specific tissues and structures are disproportionately affected. This specificity can be attributed to two primary molecular mechanisms: the selective translational control of key developmental regulators and the tissue-specific expression pattern of Rpl38 itself.

The primary molecular mechanism underlying the skeletal patterning defects in Rpl38 mutant mice is the impaired translation of a specific subset of Homeobox (Hox) gene mRNAs. nih.govnih.govresearchgate.net Hox genes are a family of transcription factors that are master regulators of embryonic patterning along the anterior-posterior axis. nih.gov While the transcription of Hox genes in Rpl38 mutant embryos is largely normal, the translation of their mRNAs into functional proteins is significantly reduced. nih.gov This translational control is mediated by IRES-like structures within the 5' untranslated regions (UTRs) of these Hox mRNAs, which require RPL38 for efficient ribosome recruitment and initiation of translation. nih.govescholarship.org The reduced levels of specific HOX proteins directly lead to the observed homeotic transformations and other skeletal abnormalities.

Furthermore, the expression of the Rpl38 gene is not uniform throughout the developing embryo. nih.gov Instead, Rpl38 transcripts are enriched in specific tissues and at particular developmental stages, and this expression pattern strikingly overlaps with the regions affected by its deficiency. nih.govnih.gov For instance, Rpl38 is highly expressed in the developing somites, which are the precursors to the vertebrae, as well as in the neural tube and the developing eye. nih.gov This elevated expression in specific tissues likely makes them more sensitive to a reduction in RPL38 levels, a phenomenon known as haploinsufficiency. nih.govnih.gov The combination of RPL38's role in translating critical developmental regulators and its own tissue-specific expression pattern provides a compelling molecular explanation for the highly specific phenotypes observed in RPL38-deficient organisms.

Table 2: Molecular Mechanisms of Tissue-Specific Phenotypes in RPL38 Deficiency

Molecular Mechanism Description Key Findings
Selective mRNA TranslationRPL38 is required for the efficient translation of a subset of mRNAs, particularly those encoding Hox proteins. nih.govnih.govRpl38 deficiency leads to reduced translation of specific Hox mRNAs without affecting global protein synthesis. nih.gov
IRES-Mediated TranslationRPL38 facilitates the initiation of translation on Hox mRNAs containing IRES-like elements in their 5' UTRs. nih.govescholarship.orgThe 5' UTRs of RPL38-dependent Hox mRNAs can drive cap-independent translation in an RPL38-dependent manner. nih.gov
Tissue-Specific Rpl38 ExpressionThe Rpl38 gene exhibits a dynamic and tissue-specific expression pattern during embryonic development. nih.govRpl38 mRNA is enriched in developing somites, the neural tube, and the eye, correlating with the observed phenotypes in mutant mice. nih.gov
HaploinsufficiencyTissues with high requirements for RPL38-dependent translation are more sensitive to a 50% reduction in RPL38 levels. nih.govHeterozygous Rpl38 mutant mice display significant developmental defects, indicating that one functional copy of the gene is insufficient for normal development in certain tissues. wikipedia.org

This compound in the Molecular Pathogenesis of Ribosomopathies (Focus on cellular and molecular mechanisms, not clinical presentation)

Ribosomopathies are a class of human genetic disorders characterized by defects in ribosome biogenesis or function. While mutations in the human RPL38 gene have not yet been definitively linked to a specific ribosomopathy, the study of RPL38 in model organisms provides valuable insights into the molecular pathogenesis of these diseases. The central mechanism often involves the induction of "nucleolar stress" or "ribosomal stress," which can trigger cellular responses such as cell cycle arrest and apoptosis. mdpi.comresearchgate.net

A key cellular pathway implicated in the response to ribosomal stress is the p53 signaling pathway. mdpi.comnih.govnih.gov Under normal conditions, the tumor suppressor protein p53 is kept at low levels through its interaction with the E3 ubiquitin ligase MDM2, which targets p53 for degradation. researchgate.net However, when ribosome biogenesis is perturbed, for instance by a deficiency in a ribosomal protein like RPL38, a pool of "free" ribosomal proteins that are not incorporated into ribosomes can accumulate. nih.gov Some of these free ribosomal proteins, such as RPL5 and RPL11, can bind to MDM2 and inhibit its ability to degrade p53. researchgate.net This leads to the stabilization and activation of p53, which can then initiate a cascade of downstream events, including cell cycle arrest and apoptosis.

While the direct interaction of RPL38 with MDM2 has not been extensively characterized, it is plausible that a deficiency in RPL38 could contribute to the pool of unassembled ribosomal components that trigger this p53-dependent stress response. Haploinsufficiency of Rpl38 has been shown to impede the oncogenic activity of c-MYC, a potent driver of cell proliferation and ribosome biogenesis, and this effect is thought to be mediated, at least in part, through the activation of p53. nih.govnih.gov Therefore, at a molecular level, RPL38 dysregulation can contribute to the pathogenesis of ribosomopathy-like phenotypes by disrupting the delicate balance of ribosome assembly, leading to the activation of cellular stress pathways that can impair the proliferation and survival of specific cell types.

Molecular Link between this compound and Cellular Growth Regulation (excluding cancer therapies)

Beyond its role in development, this compound is also implicated in the fundamental process of cellular growth regulation. The rate of ribosome biogenesis is tightly coupled to cell growth and proliferation, and disruptions in this process can have profound effects on these cellular activities. d-nb.info

As discussed previously, a key molecular link between RPL38 and cellular growth is the p53 pathway. By contributing to the proper assembly of the ribosome, RPL38 helps to prevent the accumulation of free ribosomal proteins that can activate p53. nih.govnih.gov The p53-mediated cell cycle arrest or apoptosis that can result from ribosomal stress is a major mechanism by which ribosomal protein deficiencies can inhibit cell growth.

Furthermore, the selective translational control exerted by RPL38 can also impact cellular growth. The translation of specific mRNAs involved in cell cycle progression and proliferation can be influenced by the composition of the ribosome. While the full spectrum of RPL38-dependent transcripts is still being elucidated, it is likely that it extends beyond the Hox genes to include other regulators of cellular growth.

Studies have also suggested a connection between RPL38 and the c-MYC oncogene, a master regulator of cell growth and metabolism. nih.govnih.gov The oncogenic activity of c-MYC is dependent on a high rate of ribosome biogenesis to support rapid cell proliferation. nih.gov As mentioned, haploinsufficiency of Rpl38 can impair c-MYC-driven tumorigenesis, suggesting that a full complement of RPL38 is necessary for c-MYC to exert its pro-proliferative effects. nih.govnih.gov This indicates that RPL38 is a critical component of the cellular machinery that c-MYC co-opts to drive cell growth. Therefore, RPL38 is linked to cellular growth regulation through its roles in maintaining ribosomal integrity, preventing p53-mediated growth arrest, and supporting the high translational demands of proliferating cells.

Future Directions and Emerging Research Frontiers for Ribosomal Protein L38

Elucidating Unexplored Extraribosomal Functions of Ribosomal Protein L38

While RPL38 is primarily known for its function within the ribosome, there is a growing interest in the potential extraribosomal roles of ribosomal proteins in general. oup.combachandlab.comtulane.eduresearchgate.netmdpi.comnih.govnih.gov These "moonlighting" functions can be independent of the ribosome and contribute to various cellular processes. mdpi.com For RPL38, this remains a largely uncharted territory, presenting a significant frontier for future investigation.

Current evidence strongly ties RPL38 to developmental processes, particularly through its regulation of Hox gene translation. oup.comnih.govresearchgate.net However, it is plausible that RPL38 may have direct roles in developmental signaling pathways or gene regulation that are independent of its function in protein synthesis. Future research could explore potential interactions of RPL38 with other proteins and nucleic acids in the cytoplasm or nucleus. Investigating whether RPL38 can shuttle between the ribosome and other cellular compartments will be crucial. For instance, the regulated release of RPL13a from the large ribosomal subunit allows it to bind to the 3'UTR of a specific subset of mRNAs and regulate their translation; a similar mechanism could be at play for RPL38. nih.gov

Potential avenues of research include:

Identifying RPL38-interacting partners: Employing techniques like co-immunoprecipitation followed by mass spectrometry (Co-IP/MS) could reveal proteins that interact with RPL38 outside of the ribosome.

Investigating subcellular localization: Advanced imaging techniques could be used to determine if a pool of RPL38 exists in cellular locations other than the ribosome, such as the nucleus or specific cytoplasmic granules.

Functional analysis of non-ribosomal RPL38: Developing systems to express RPL38 mutants that are deficient in ribosome incorporation would allow for the specific study of their extraribosomal functions.

Deeper Understanding of this compound's Role in Ribosome Heterogeneity and Specialization

The concept of "specialized ribosomes" suggests that variations in ribosomal composition can lead to the preferential translation of specific mRNAs. nih.govnih.govmdpi.comnih.govresearchgate.netroyalsociety.org RPL38 is a key example of a protein that contributes to this phenomenon, particularly in the context of vertebrate development. nih.govresearchgate.net While it is established that RPL38 is crucial for the translation of a subset of Hox mRNAs, a deeper understanding of the underlying molecular mechanisms and the full scope of its influence is needed. oup.comnih.govresearchgate.net

Future research should aim to unravel the precise structural and functional consequences of RPL38's presence or absence in the ribosome. Cryo-electron microscopy studies have located RPL38 on the ribosomal surface near expansion segment 27, a highly dynamic region of the ribosome. nih.gov It is hypothesized that RPL38 may modulate the conformation of this region to facilitate the recruitment of specific mRNAs, possibly through interactions with IRES-like elements in their 5' UTRs. nih.govnih.gov

Key research questions to address include:

What is the complete repertoire of mRNAs whose translation is dependent on RPL38?

How does RPL38 structurally influence the ribosome to favor the translation of specific mRNAs?

Are there other ribosomal proteins or ribosome-associated factors that cooperate with RPL38 to mediate translational specificity?

How is the incorporation of RPL38 into ribosomes regulated in different cell types and developmental stages?

The following table summarizes the known role of RPL38 in specialized translation and highlights areas for future investigation:

FeatureCurrent UnderstandingFuture Research Directions
Mechanism of Action Facilitates the formation of the 80S initiation complex on a subset of Hox mRNAs, likely through IRES-like elements in their 5' UTRs. nih.govresearchgate.netnih.govElucidate the precise structural changes induced by RPL38 in the ribosome and identify the specific RNA motifs it recognizes.
Target mRNAs A specific subset of Hox genes essential for axial skeletal patterning. researchgate.netnih.govGenome-wide identification of all mRNAs whose translation is regulated by RPL38.
Developmental Role Crucial for proper neural specification and the development of the axial skeleton. nih.govInvestigate the role of RPL38-mediated translational control in other developmental processes and in adult tissue homeostasis.
Ribosome Composition Contributes to ribosome heterogeneity, creating specialized ribosomes for the translation of specific transcripts. researchgate.netnih.govnih.govDetermine the stoichiometry of RPL38 in ribosomes across different tissues and developmental stages and identify factors that regulate its incorporation.

Integration of this compound Data into Systems Biology and Computational Modeling

The growing body of data on RPL38's role in specialized translation and its tissue-specific expression patterns provides a rich dataset for integration into systems biology and computational modeling approaches. researchgate.netplos.org Such models can help to predict the systemic effects of altered RPL38 expression and provide a more holistic understanding of its role in cellular and organismal physiology.

Computational models of protein synthesis could be refined to incorporate the influence of specialized ribosomes containing RPL38. researchgate.netplos.org By modeling the dynamics of ribosome binding and elongation on different mRNA transcripts, it may be possible to simulate how changes in RPL38 levels affect the proteome. This could be particularly valuable for understanding the complex phenotypes observed in RPL38-deficient mice. oup.comresearchgate.net

Future directions in this area include:

Developing quantitative models of specialized translation: These models would incorporate kinetic parameters for ribosome initiation and elongation on RPL38-dependent and -independent mRNAs.

Integrating RPL38 expression data with other 'omics' datasets: Combining transcriptomic, proteomic, and ribosome profiling data could reveal novel regulatory networks influenced by RPL38.

Predicting the impact of RPL38 dysregulation in disease: Systems biology approaches could be used to explore the potential role of RPL38 in developmental disorders and other diseases.

Development of Novel Research Tools for this compound Investigation

Advancing our understanding of RPL38 will be greatly facilitated by the development and application of novel research tools. While general techniques for studying protein synthesis are available, methods tailored to the specific investigation of RPL38 and other individual ribosomal proteins are needed. nih.govoregonstate.edu

One promising approach is the refinement of ribosome profiling techniques, such as selective ribosome profiling (SeRP), to specifically isolate and analyze ribosomes containing RPL38. nih.gov This would allow for a direct, genome-wide identification of the mRNAs that are being translated by RPL38-containing ribosomes in different cellular contexts.

Furthermore, the development of high-affinity antibodies and nanobodies specific to RPL38 would be invaluable for a variety of applications, including:

Quantitative analysis of RPL38 protein levels: More accurate measurement of RPL38 expression in different tissues and disease states.

Immunoprecipitation of RPL38-containing ribosomes: Facilitating the study of their composition and function.

In vivo imaging of RPL38: Tracking the dynamics of RPL38 localization and its incorporation into ribosomes in living cells.

The following table outlines potential research tools and their applications in studying RPL38:

Research ToolApplicationPotential Insights
Selective Ribosome Profiling (SeRP) Isolate and sequence mRNA fragments protected by RPL38-containing ribosomes. nih.govComprehensive identification of the RPL38-dependent translatome.
CRISPR-based Gene Editing Generate cell lines and animal models with precise modifications to the Rpl38 gene.Dissect the function of specific domains of the RPL38 protein.
High-Resolution Cryo-Electron Microscopy Determine the structure of RPL38-containing ribosomes in complex with target mRNAs.Detailed mechanistic understanding of how RPL38 mediates translational specificity.
Proximity-Biotinylation (BioID) Identify proteins that interact with RPL38 in living cells.Discovery of novel extraribosomal functions and regulatory partners.

Q & A

Q. What is the structural and functional role of RPL38 within the 60S ribosomal subunit?

RPL38 is a core component of the 60S ribosomal subunit, part of the L38E family of ribosomal proteins. It contributes to ribosome assembly and cytoplasmic translation by stabilizing rRNA interactions. Structural studies show RPL38 lacks transmembrane domains or signal peptides, consistent with its cytoplasmic localization . Its conserved sequence across eukaryotes suggests a critical role in ribosome integrity, as disruptions in RPL38 impair 60S subunit assembly and reduce global protein synthesis efficiency .

Q. How can researchers reliably detect and quantify RPL38 in experimental models?

Common methodologies include:

  • qPCR : Use primers targeting human/mouse RPL38 (e.g., ATCC-derived probes) with normalization to housekeeping genes like Rpl38 itself in murine models .
  • Immunoblotting : Antibodies validated against RPL38 (e.g., using HEK293 lysates as positive controls) .
  • Proteomic workflows : LC-MS/MS with spectral counting, though coverage varies (e.g., 50% coverage in PGRMC2 complexes vs. ND in PGRMC1, highlighting context-dependent detectability) .

Advanced Research Questions

Q. How does RPL38 regulate selective translation of Hox mRNAs, and what experimental models validate this mechanism?

RPL38 facilitates internal ribosome entry site (IRES)-dependent translation of Hox mRNAs, critical for embryonic patterning. Key approaches include:

  • CRISPR/Cas9 ablation : In Hep3B and HCC-LM3 hepatocellular carcinoma (HCC) cells, RPL38 knockout reduces HOXA9 protein levels, while overexpression in MHCC-97H cells elevates HOXA9 .
  • Ribosome profiling : In Rpl38 haploinsufficient mice, ribosome occupancy at Hox 5'UTRs decreases, linking RPL38 to translational specificity .

Q. What are the implications of RPL38 dysregulation in cancer, and how can this be mechanistically dissected?

RPL38 modulates oncogenic pathways:

  • Myc-driven tumorigenesis : Compound heterozygous Rpl24/Rpl38 mice exhibit reduced protein synthesis rates, suppressing Myc-induced lymphoma. Crossbreeding Eμ-Myc mice with Rpl38 mutants restores translation rates and tumor growth, implicating RPL38 in oncogenic ribosome specialization .
  • HCC progression : RPL38 ablation in HCC cell lines downregulates HOXA9, reducing proliferation and metastasis. Rescue experiments with HOXA9 overexpression confirm its role as a downstream effector .

Q. Why do RPL38 mutations cause tissue-specific phenotypes despite ubiquitous ribosomal expression?

Tissue-specific ribosome composition ("specialized ribosomes") may explain this paradox. For example:

  • Developmental defects : Rpl38 depletion in mice disrupts axial skeleton formation but spares other tissues, suggesting Hox mRNA specificity in mesodermal lineages .
  • Hearing loss : Rpl38 mutations in zebrafish impair middle ear morphogenesis, linked to dysregulated translation of extracellular matrix genes .

Q. How should researchers address contradictions in RPL38 detection across proteomic studies?

Conflicting data (e.g., variable coverage in PGRMC1/PGRMC2 complexes ) may arise from:

  • Technical variability : Optimize lysis buffers (e.g., RIPA vs. NP-40) to improve solubility.
  • Context-dependent interactions : Use crosslinking MS (e.g., formaldehyde) to capture transient ribosome-membrane associations.
  • Validation : Combine orthogonal methods (e.g., co-immunoprecipitation + siRNA knockdown) to confirm interactions.

Methodological Challenges

Q. What strategies are effective for studying RPL38-ribosome localization in subcellular compartments?

  • Subcellular fractionation : Isolate cytoplasmic vs. membrane-bound ribosomes via sucrose gradient centrifugation, followed by RPL38 immunoblotting .
  • Proximity ligation assays (PLA) : Detect RPL38 interaction with axonal endoplasmic reticulum markers (e.g., Sec61β) in neurons .

Q. How can ribosomal heterogeneity involving RPL38 be analyzed in disease models?

  • Single-cell ribosome profiling : Resolve tissue-specific ribosome populations in Rpl38 mutant vs. wild-type mice .
  • CRISPR-interference (CRISPRi) : Titrate RPL38 expression in iPSC-derived organoids to model dosage-sensitive developmental defects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.